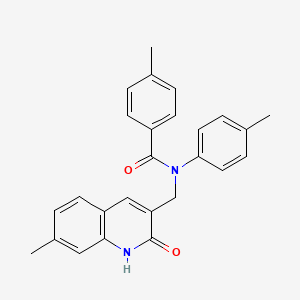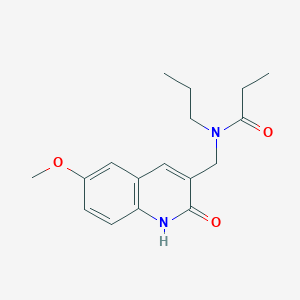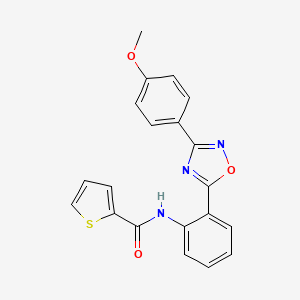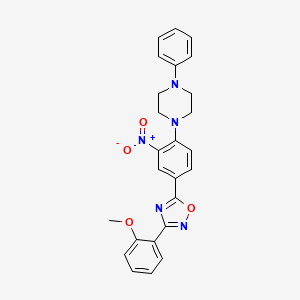
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(N-isopropylsulfamoyl)phenyl)-N-(2-(phenylthio)phenyl)propanamide, commonly known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Studies have shown that Compound A can inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression. Additionally, Compound A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of HDAC activity, the inhibition of NF-κB activity, and the induction of apoptosis in cancer cells. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. These effects make Compound A a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound A in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. Additionally, Compound A has been extensively studied, and its pharmacological properties are well characterized. However, one of the limitations of using Compound A in lab experiments is its relatively high cost, which may limit its use in some research settings.
Orientations Futures
There are several future directions for the research and development of Compound A. One potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of Compound A and its effects on various signaling pathways. Finally, the development of more cost-effective synthesis methods for Compound A could increase its accessibility for scientific research applications.
Conclusion:
In conclusion, Compound A is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of Compound A involves several steps and has been optimized to obtain high yields and purity. Compound A has been extensively studied for its pharmacological properties, including its anticancer and anti-inflammatory effects. The mechanism of action of Compound A is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. Compound A has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Méthodes De Synthèse
The synthesis of Compound A involves several steps, including the condensation of 2-mercapto-N-phenylbenzamide with 4-(N-isopropylsulfamoyl)benzaldehyde, followed by the reaction with 3-bromo-N-phenylpropanamide in the presence of a base. The final product is obtained through the reduction of the resulting bromo compound with sodium borohydride. The synthesis of Compound A has been optimized to obtain high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
Compound A has been studied extensively for its potential therapeutic applications, including its anticancer and anti-inflammatory properties. Several studies have shown that Compound A can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Compound A has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-18(2)26-31(28,29)21-15-12-19(13-16-21)14-17-24(27)25-22-10-6-7-11-23(22)30-20-8-4-3-5-9-20/h3-13,15-16,18,26H,14,17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXNBYFGIULFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylsulfanylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

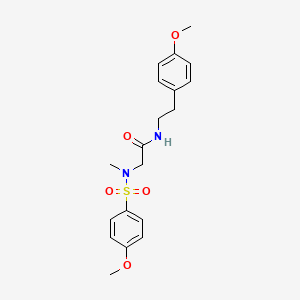

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
